Manidipine Dihydrochlorid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

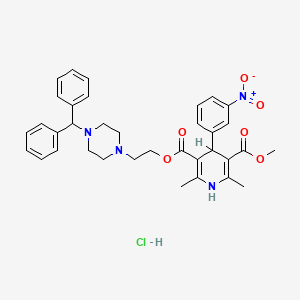

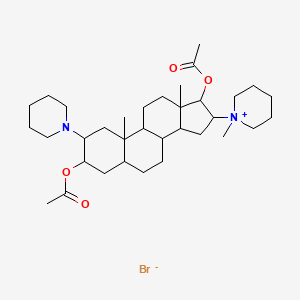

Manidipine dihydrochloride is a calcium channel blocker of the dihydropyridine class, primarily used as an antihypertensive agent. It is known for its high selectivity for vascular smooth muscle, which allows it to induce vasodilation without significantly affecting cardiac function . Manidipine dihydrochloride was patented in 1982 and approved for medical use in 1990 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manidipine dihydrochloride involves several key steps:

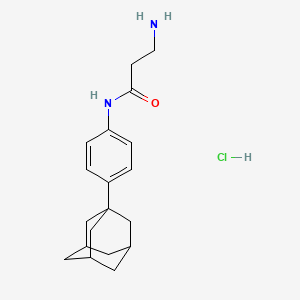

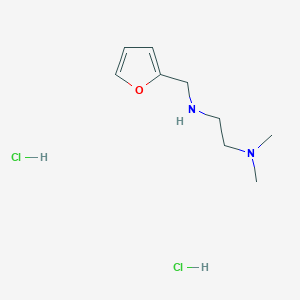

Alkylation: N-(2-hydroxyethyl)piperazine reacts with benzhydryl bromide to form 2-(4-benzhydrylpiperazin-1-yl)ethanol.

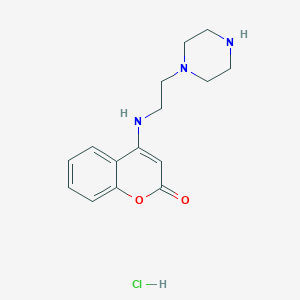

Acetoacetate Formation: The resulting compound reacts with diketene to produce 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.

Final Synthesis: This intermediate undergoes a reaction with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to yield manidipine.

Industrial Production Methods

In industrial settings, the preparation of manidipine dihydrochloride involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

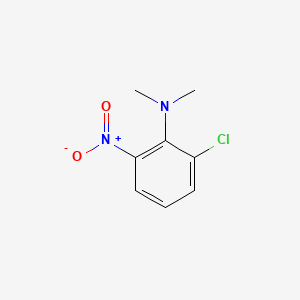

Manidipine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify its nitro group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Manidipine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Manidipine dihydrochloride exerts its effects by blocking L- and T-type voltage-dependent calcium channels on smooth muscle cells. This prevents the influx of extracellular calcium into the cells, leading to vasodilation and a subsequent decrease in blood pressure . Additionally, it produces renal vasodilation and increases natriuresis, contributing to its antihypertensive effect by reducing blood volume .

Comparison with Similar Compounds

Similar Compounds

Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.

Nifedipine: A well-known calcium channel blocker with similar vasodilatory effects.

Felodipine: Another compound in the same class with similar therapeutic uses

Uniqueness

Manidipine dihydrochloride is unique due to its high selectivity for vascular smooth muscle and its minimal effects on cardiac function. This makes it particularly suitable for patients with hypertension who may have comorbid conditions like diabetes or chronic kidney disease .

Properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6.ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;/h4-16,23,32-33,36H,17-22H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIXGLLGFBWKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89226-75-5 |

Source

|

| Record name | Manidipine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7819801.png)

![[(3,4-Dichlorophenyl)methyl]diethylamine](/img/structure/B7819821.png)

![[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/structure/B7819866.png)

![3-[(2-methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B7819872.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]methionine](/img/structure/B7819879.png)